![molecular formula C26H30N4O2 B6207188 N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide CAS No. 1065495-22-8](/img/no-structure.png)
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an indazole ring and an acetamidobenzamide group. The presence of a tert-butylphenyl group suggests that it might have lipophilic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The indazole ring, for example, might undergo electrophilic substitution reactions. The acetamidobenzamide group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide involves the reaction of 4-tert-butylphenylhydrazine with 4-acetamidobenzoic acid to form the intermediate 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide. This intermediate is then reacted with 3-bromo-N-(3-chloro-4-methylphenyl)benzamide to form the final product.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "4-acetamidobenzoic acid", "3-bromo-N-(3-chloro-4-methylphenyl)benzamide" ], "Reaction": [ "Step 1: Reaction of 4-tert-butylphenylhydrazine with 4-acetamidobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate 1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide.", "Step 2: Reaction of the intermediate with 3-bromo-N-(3-chloro-4-methylphenyl)benzamide in the presence of a base such as potassium carbonate or sodium hydride to form the final product N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide." ] } | |
CAS RN |
1065495-22-8 |
Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 |
Purity |
95 |
Origin of Product |
United States |
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